An In-depth Technical Guide to Methyl 4-methyl-2-phenylthiazole-5-carboxylate
An In-depth Technical Guide to Methyl 4-methyl-2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive overview of Methyl 4-methyl-2-phenylthiazole-5-carboxylate, its chemical properties, synthesis, and its role within the broader context of thiazole derivatives in drug discovery and development.
Chemical Identity and Properties
Precursor:
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Compound Name: 4-Methyl-2-phenylthiazole-5-carboxylic acid[2][3][4]
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Molecular Formula: C₁₁H₉NO₂S
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Physical Form: Solid
Analogous Ethyl Ester:
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Compound Name: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[5]
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CAS Number: 53715-64-3[5]
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Molecular Formula: C₁₃H₁₃NO₂S[5]
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Molecular Weight: 247.31 g/mol [5]
The properties of Methyl 4-methyl-2-phenylthiazole-5-carboxylate can be inferred from its structure and comparison to its carboxylic acid precursor and ethyl ester analog. It is expected to be a solid at room temperature with solubility in common organic solvents.
Table 1: Physicochemical Properties of 4-Methyl-2-phenylthiazole-5-carboxylic acid (Precursor)
| Property | Value | Source(s) |
| CAS Number | 33763-20-1 | [2][3][4] |
| Molecular Formula | C₁₁H₉NO₂S | |
| Molecular Weight | 219.26 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis
The primary route for the synthesis of Methyl 4-methyl-2-phenylthiazole-5-carboxylate is through the esterification of its corresponding carboxylic acid, 4-methyl-2-phenylthiazole-5-carboxylic acid.
Hantzsch Thiazole Synthesis (for the precursor)
The thiazole ring itself is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-haloketone. For the precursor, 4-methyl-2-phenylthiazole-5-carboxylic acid, the synthesis would involve the reaction of benzthioamide with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.
Fischer Esterification
The most direct method for preparing Methyl 4-methyl-2-phenylthiazole-5-carboxylate is the Fischer esterification of 4-methyl-2-phenylthiazole-5-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Experimental Protocol: Fischer Esterification
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Dissolution: Dissolve 4-methyl-2-phenylthiazole-5-carboxylic acid in an excess of methanol.
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Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) to the solution.
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Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.
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Neutralization and Extraction: Neutralize the remaining acid with a weak base solution (e.g., sodium bicarbonate). Extract the crude product into an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-methyl-2-phenylthiazole-5-carboxylate.
Caption: Fischer Esterification Workflow
Biological and Pharmacological Significance
The thiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of biological activities.[6] Thiazole-containing compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9]
Antimicrobial Activity
Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific studies on Methyl 4-methyl-2-phenylthiazole-5-carboxylate are limited, related 2-aminothiazole-4-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis.[4][10]
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazole derivatives.[8][11][12][13] The mechanism is often linked to the inhibition of inflammatory enzymes like cyclooxygenase (COX). A series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives demonstrated moderate to good anti-inflammatory activity with low ulcerogenicity.[8]
Anticancer Activity
The thiazole scaffold is present in several anticancer drugs. Research has shown that derivatives of 4-methylthiazole-5-carboxylic acid exhibit anti-breast cancer activity.[9] Furthermore, various 2-phenylthiazole derivatives have been investigated for their cytotoxic effects on different cancer cell lines, including lung, liver, and colon cancer.[5][6][11][14][15][16] The presence of the phenyl group at the 2-position and modifications at the 5-position of the thiazole ring appear to be crucial for their anticancer potential.
Caption: Biological Activities of the Thiazole Core
Safety and Handling
The precursor, 4-Methyl-2-phenylthiazole-5-carboxylic acid, is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is advisable to handle Methyl 4-methyl-2-phenylthiazole-5-carboxylate with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 4-methyl-2-phenylthiazole-5-carboxylate is a valuable compound for research in medicinal chemistry. Its synthesis from the readily available 4-methyl-2-phenylthiazole-5-carboxylic acid via Fischer esterification is a straightforward process. The rich pharmacological profile of the thiazole scaffold, with demonstrated antimicrobial, anti-inflammatory, and anticancer activities, makes this methyl ester and its derivatives promising candidates for further investigation and development in the pharmaceutical industry. Future research should focus on the detailed biological evaluation of this specific compound to unlock its full therapeutic potential.
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Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. (2012). Semantic Scholar. Retrieved from [Link]
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